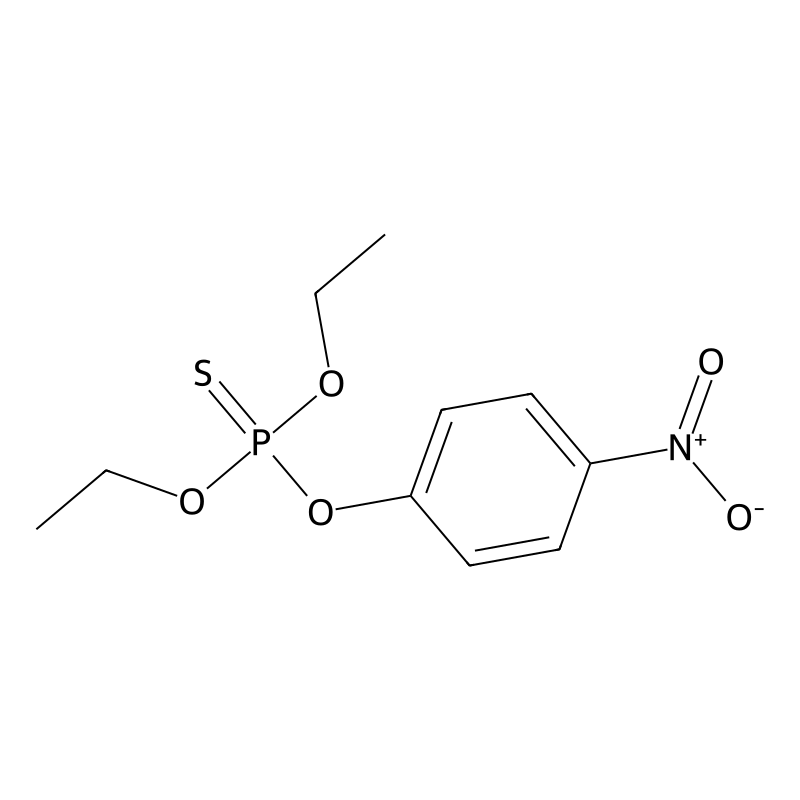

Parathion

C10H14NO5PS

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C10H14NO5PS

Molecular Weight

InChI

InChI Key

SMILES

solubility

PRACTICALLY INSOL IN PETROLEUM ETHER, KEROSENE, & USUAL SPRAY OILS

COMPLETELY SOL IN ALCOHOLS, ESTERS, ETHERS, KETONES, AROMATIC HYDROCARBONS, ANIMAL & VEGETABLE OILS

SOL IN CHLOROFORM

Water solubility = 11 mg/l @ 20 °C

Completely miscible with most organic solvents, e.g. dichloromethane >200, isopropanol, toluene, hexane 50 to 100 (all in g/l at 20 °C).

0.011 mg/mL

Solubility in water, g/100ml at 25 °C: 0.002

0.001%

Synonyms

Canonical SMILES

Parathion (O,O-diethyl O-(4-nitrophenyl) phosphorothioate) is a classic diethyl organothiophosphate utilized primarily as a high-purity analytical reference standard and a pro-toxicant baseline in biochemical assays. Unlike direct enzyme inhibitors, parathion requires cytochrome P450-mediated oxidative desulfuration to its active oxon metabolite (paraoxon) to exert high-affinity acetylcholinesterase (AChE) inhibition[1]. In modern procurement contexts, it is selected over its dimethyl analog (methyl parathion) and other organophosphates due to its specific lipophilicity (Log Kow 3.83), distinct chromatographic retention profile, and well-characterized metabolic activation kinetics [2]. These properties make it an indispensable material for calibrating multi-residue environmental testing panels, validating in vitro metabolic models, and benchmarking comparative toxicology studies.

Substituting parathion with close structural analogs compromises both analytical resolution and biological assay validity. Replacing parathion with methyl parathion alters the partition coefficient and accelerates aqueous hydrolysis, which invalidates long-term calibration curves and shifts retention times in reverse-phase liquid chromatography [1]. Furthermore, substituting parathion with its active metabolite, paraoxon, completely bypasses the cytochrome P450 oxidative desulfuration step, rendering it useless for assays designed to measure metabolic activation capacity [2]. Finally, utilizing other benchmark organophosphates like chlorpyrifos introduces confounding variables in comparative toxicology, as parathion exhibits significantly lower metabolic detoxification capacity, leading to fundamentally different in vivo toxicity profiles despite similar in vitro mechanisms.

Aqueous Stability for Analytical Standard Preparation

Parathion exhibits significantly higher hydrolytic stability in neutral aqueous environments compared to its dimethyl analog, methyl parathion. At pH 7, parathion demonstrates a degradation half-life (DT50) of approximately 260 days [1]. In contrast, methyl parathion degrades much more rapidly under identical conditions, with a DT50 of only 40 days[2].

| Evidence Dimension | Hydrolytic half-life (DT50) at pH 7 |

| Target Compound Data | DT50 = 260 days |

| Comparator Or Baseline | Methyl Parathion (DT50 = 40 days) |

| Quantified Difference | 6.5-fold increase in aqueous stability |

| Conditions | Sterile aqueous buffered solutions at pH 7, 20-25 °C |

Procurement of parathion ensures extended shelf-life and reduced calibration drift when preparing aqueous stock solutions for environmental and forensic analysis.

Lipophilicity and Chromatographic Retention

The diethyl substitution on parathion confers a higher lipophilicity compared to the dimethyl substitution on methyl parathion. Parathion possesses a Log Kow of 3.83 [1], whereas methyl parathion has a Log Kow of 2.86 [2]. This nearly one-log unit difference fundamentally alters its partitioning behavior.

| Evidence Dimension | Octanol-Water Partition Coefficient (Log Kow) |

| Target Compound Data | Log Kow = 3.83 |

| Comparator Or Baseline | Methyl Parathion (Log Kow = 2.86) |

| Quantified Difference | +0.97 Log Kow units |

| Conditions | Standard octanol-water partitioning at 20-25 °C |

The higher lipophilicity dictates distinct solid-phase extraction (SPE) recovery rates and ensures baseline resolution from methyl parathion in reverse-phase LC-MS/MS multi-residue panels.

Pro-Toxicant Baseline for Metabolic Activation Assays

Parathion itself is an inherently weak direct inhibitor of acetylcholinesterase (AChE), with an IC50 in the range of 10^-4 to 10^-5 M. It strictly requires metabolic conversion to paraoxon to become a potent inhibitor, which exhibits an IC50 of 10^-8 M [1].

| Evidence Dimension | Direct in vitro AChE inhibition (IC50) |

| Target Compound Data | IC50 = 10^-4 to 10^-5 M |

| Comparator Or Baseline | Paraoxon (IC50 = 10^-8 M) |

| Quantified Difference | 1,000 to 10,000-fold lower direct inhibitory potency prior to metabolism |

| Conditions | In vitro AChE inhibition assay without CYP450 activation |

Parathion is strictly required as the inactive precursor standard to quantify the oxidative desulfuration activity of liver microsomes or recombinant CYP450 enzymes.

Comparative Toxicology and Detoxification Modeling

Despite its active metabolite having similar or slightly lower AChE binding affinity compared to chlorpyrifos-oxon, parathion exhibits significantly higher acute in vivo toxicity. Parathion has an LD50 of 4-13 mg/kg, whereas chlorpyrifos has an LD50 of 82-155 mg/kg [1]. This disconnect is driven by parathion's substantially lower capacity for metabolic detoxification.

| Evidence Dimension | Acute oral toxicity (LD50) |

| Target Compound Data | LD50 = 4-13 mg/kg |

| Comparator Or Baseline | Chlorpyrifos (LD50 = 82-155 mg/kg) |

| Quantified Difference | >10-fold higher acute toxicity despite similar in vitro target affinity |

| Conditions | In vivo mammalian oral dosing |

Buyers conducting comparative toxicokinetic modeling must procure parathion to represent the low-detoxification-capacity benchmark among organophosphates.

Cytochrome P450 (CYP) Oxidative Desulfuration Assays

Because parathion requires metabolic activation to become a potent AChE inhibitor (shifting IC50 from ~10^-4 M to 10^-8 M), it is the standard substrate procured for evaluating the metabolic capacity of hepatic microsomes and engineered CYP450 cell lines [1].

Multi-Residue Pesticide Calibration Standards

Driven by its specific Log Kow (3.83) and high aqueous stability (DT50 ~260 days at pH 7), parathion is utilized as a distinct calibration standard in LC-MS/MS and GC-MS workflows, ensuring clear chromatographic separation and extended shelf-life compared to its dimethyl analog [2].

Comparative Toxicokinetic Modeling

Parathion is selected as a benchmark compound in toxicology to study metabolic detoxification bottlenecks. Its high in vivo toxicity relative to its in vitro receptor affinity makes it the ideal comparator against high-detoxification organophosphates like chlorpyrifos [3].

References

- [1] Thionate versus Oxon: Comparison of Stability, Uptake, and Cell Toxicity of (14CH3O)2-Labeled Methyl Parathion and Methyl Paraoxon with SH-SY5Y Cells. Chem. Res. Toxicol. 2010.

- [2] Parathion in freshwater and marine water. Water Quality Australia, Australian Government.

- [3] Comparison of Chlorpyrifos-Oxon and Paraoxon Acetylcholinesterase Inhibition Dynamics: Potential Role of a Peripheral Binding Site. Toxicological Sciences, 2004.

Purity

Physical Description

Liquid

PALE YELLOW-TO-BROWN (TECHNICAL-GRADE PRODUCT) LIQUID WITH CHARACTERISTIC ODOUR.

Pale-yellow to dark-brown liquid with a garlic-like odor.

Pale-yellow to dark-brown liquid with a garlic-like odor. [Note: A solid below 43°F. Pesticide that may be absorbed on a dry carrier.]

Color/Form

Pale-yellow to dark-brown liquid ... [Note: A solid below 43 degrees F. Pesticide that may be absorbed on a dry carrier].

Pale yellow liquid

Deep brown to yellow liquid

XLogP3

Exact Mass

Boiling Point

375.0 °C

375 °C AT 760 MM HG

375 °C

707°F

Flash Point

FLASH POINT AT 120-160 °C UNTIL FLAMMABLE IMPURITIES OF TECHNICAL MATERIALS ARE REMOVED ...

120 °C

248-320F

(oc) 392°F

Density

1.26 AT 25 °C/4 °C

Relative density (water = 1): 1.26

1.27

LogP

Log Kow= 3.83

3.83

3.8

Odor

... Garlic-like odor ...

Phenol-like odo

Appearance

Melting Point

6.1 °C

6.1°C

6 °C

43°F

Storage

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

... PARATHION & METHYL PARATHION ... DEPEND ON OXIDATIVE ACTIVATION BY REPLACEMENT OF THIONO-SULFUR WITH OXYGEN FOR ... TOXICITY.

The toxic effects of thiono-sulfur containing compounds appear to be partially the result of metabolism to reactive intermediates by cytochrome p450 containing monooxygenase enzyme systems. Covalent binding of (atomic) sulfur released in the cytochrome p450 monooxygenase catalyzed metabolism of certain thiono-sulfur compounds appears to be responsible for inhibition of monooxygenase activity & the loss of cytochrome p450 seen on admin of these compounds in vivo & incubation with cytochrome p450 monooxygenase enzymes in vitro. Liver necrosis & perhaps the induction of lung edema & neoplasia, as well as other effects of thiono-sulfur containing compounds are more likely the result of the covalent binding of electrophilic S-oxides or S-dioxides or carbene derivatives to tissue macromolecules. The rationale for implicating metabolites of thiono-sulfur compounds other than sulfur in these effects derives from the experiments with thioacetamide & the fact that atomic sulfur is highly reactive & appears to bind predominantly or exclusively to cytochrome p450.

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/

The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/

... The serum cholinesterase activity of 14 men and 16 women at seven approximately equal intervals throughout one 24 hr day was measured. The lowest average value, ... was 92% of the mean of all values at other sampling times. The next lowest value was 98.7% of the same mean. /It was/ concluded that the small variation observed did not take the form of a regular curve but was entirely individual without correspondence to hour. /Organic phosphorus pesticides/

... There is no change in red blood cell cholinesterase activity in adults associated with age. ... Activity of this enzyme increases progressively during the first year of life, it is higher in children under 3 yr of age than in older children, and it is markedly higher in 5 yr old children than in 3 yr olds. /Organic phosphorus pesticides/

Cholinesterase activity of plasma is significantly higher in men than in women, and this is true no matter which of several choline esters are used as substrate in measuring the enzyme activity. According to some, the difference is confined to young people. There is no sex difference in the red cell enzyme activity. Serum cholinesterase activity of blacks tends to be lower than whites of the same sex. /Organic phosphorus pesticides/

Phosphorylated enzymes, like acetylated acetylcholinesterase, are esters and may be hydrolyzed by nucleophilic agents, including water. The rate at which phosphorylated enzymes are reactivated by water is extremely low, compared to the rate for acetylcholinesterase combined with acetate. When inhibition is by isopropyl phosphate, the rate is essentially zero. /Organic phosphorous pesticides/

Vapor Pressure

6.68e-06 mmHg

6.68X10-6 mm Hg @ 20 °C

0.00004 mmHg

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Impurities

The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, & fenitrothion. /Organophosphorous insecticides/

Other CAS

Wikipedia

Biological Half Life

Use Classification

Agrochemicals -> Acaricides, Insecticides

Health Hazards -> Carcinogens

Acaricides, Insecticides

INSECTICIDES

Methods of Manufacturing

In the 1st step, ethyl dithiophiosphone acid ... /is/ prepared by reacting ... anhydrous ethyl alcohol with ... phosphorous pentasulfide. ... The chlorination step follows & may use elemental chlorine, sulfur monochloride or sulfur dichloride. ... A production & waste schematic for the overall process of parathion manufacture /for a typical plant producing 20,000 tons per year/ is. ... /described by/ Gruber GI (TRW Systems Group); Report EPA/530/SW-118c, Washington, DC, USEPA (April 1975). To ... thiophosphoryl chloride ... an approx 20% soln of sodium ethylate in ethyl alcohol /is added/. ... To this mixture ... p-nitrophenol ... /was added/ & to this resulting solution was added. ... Approx 20% soln of sodium ethylate in ethyl alcohol ... water /is added to the reaction mixture/ in order to dissolve sodium chloride & to separate the O,O-diethyl O-p-nitrophenyl thiophosphate from the residual alcohol.

Original prepn: Thurston, FIAT Report 949 (1946); Coates, Topley, BIOS Final Report 1808 (1947). See also Fletcher et al., J Am Chem Soc 70, 3943 (1948).

From sodium ethylate, thiophosphoryl chloride, and sodium p-nitrophenate.

General Manufacturing Information

A restricted use pesticide in the USA.

Discontinued formulations include parathion plus chlorbenside.

Compatible with other insecticides & fungicides.

For more General Manufacturing Information (Complete) data for PARATHION (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

PRODUCT ANALYSIS IS BY GLC OR HPLC ... OR BY TITRATION ... ; FAO SPECIFICATION (CP/32)) OR BY ALKALINE HYDROLYSIS & SPECTROMETRY OF THE LIBERATED 4-NITROPHENOL ... . RESIDUES MAY BE DETERMINED BY GLC ... OR BY COLORIMETRY ...

RESIDUES IN CONCENTRATED ELUATES /FROM NONFATTY FOODS/ ARE MEASURED BY GLC & IDENTIFIED BY COMBINATIONS OF GAS, THIN LAYER, OR PAPER CHROMATOGRAPHY.

NIOSH 5012: A gas chromatographic method for the analysis of parathion, consists of a glass column, 2 m x 6 mm ID, packed with Gas Chrom Q (100/120 mesh) coated with 3% OV-1, with flame photometric detector and nitrogen or helium as the carrier gas at a flow rate of 60 ml/min, is a NIOSH approved method. A sample injection volume of 5 ul is suggested, the column temperature is 165 °C, the injection temperature is 215 °C, and the detection temperature is 200 °C. This method has a estimated detection limit of 4.0 ng/sample, and a relative standard deviation of 0.078, over a working range of 0.001 to 0.04 mg/sample.

For more Analytic Laboratory Methods (Complete) data for PARATHION (24 total), please visit the HSDB record page.

Clinical Laboratory Methods

High-performance liquid chromatography with 3 different mobile phases was used to determine parathion & its active metabolite in biological tissues (plasma, brain homogenates, & liver microsomes) after extraction with ethyl acetate.

A radioimmunoassay was developed by using either (3)H or (14)C labeled parathion as a tracer. The lower limit of detection was 4 ng of parathion in sample free soln & 10-20 ng in blood plasma and lettuce without any cleanup of the sample extract.

Qualitative and semiquantitative determination of parathion in blood, urine, stomach content, or tissue can be performed using thin layer chromatography (TLC). The samples are treated with anhydrous sodium sulfate and extracted with pentane. After spraying and developing, the Rf values of the spots are compared to standards. A GC method for the quantitative determination using other aliquots of the extracted samples is described.

For more Clinical Laboratory Methods (Complete) data for PARATHION (6 total), please visit the HSDB record page.

Storage Conditions

Pesticides containers must be provided with labels indicating the degree of toxicity of the product they contain. The labels must not only give a short description of how to use the prepn, but also state basic precautions to be taken when applying it. /Organophosphorus pesticides/

Interactions

... TREATMENT OF RATS WITH DDT, /PHENOBARBITAL, OR BENZO(A)PYRENE/ ... LESSENED TOXICITY OF PARATHION, BUT ... /OTHERS/ DEMONSTRATED THAT ALTHOUGH TREATMENT OF MICE WITH CHLORDANE AFFORDED PROTECTION, DDT DID NOT.

Incubation of both parathion and chlorpyrifos at various concn with mouse hepatic microsomes resulted in the inhibition of prodn of paraoxon, p-nitrophenol, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol, which was characteristic of mixed-type inhibition. This kinetic behavior could arise as a result of competitive interactions of one and two with multiple forms of microsomal cytochrome p450.

Single pass perfusion of mouse livers in situ with parathion resulted in formation of the cholinesterase inhibitor paraoxon, p-nitrophenol, p-nitrophenyl sulfate, and p-nitrophenyl glucuronide. Daily pretreatment of mice with phenobarbital (80 mg/kg, ip) for 4 days induced hepatic cytochrome p450 content, as well as oxidative activation and oxidative detoxification of parathion, as measured in vitro. Phenobarbital pretreatment did not alter production of paraoxon from parathion in mouse livers perfused in situ, although it increased production of p-nitrophenol, p-nitrophenyl sulfate, and p-nitrophenyl glucuronide. Additionally, phenobarbital pretreatment antagonized the acute toxicity of parathion in mice. These results indicate that phenobarbital pretreatment clearly induces that form(s) of cytochrome p450 catalyzing conversion of parathion to paraoxon. Increased amounts of catalyzed conversion of parathion to paraoxon. Increased amounts of paraoxon do not exit perfused livers from phenobarbital pretreated mice, but the enhanced detoxification of parathion to p-nitrophenol, p-nitrophenyl sulfate, and p-nitrophenyl glucuronide likely results in the observed antagonism of parathion's acute toxicity.

For more Interactions (Complete) data for PARATHION (9 total), please visit the HSDB record page.

Stability Shelf Life

Temperatures above 100 °C (212 °F) may cause decomposition so that containers may burst.

Dates

Kinetics and catalytic efficiency of soil fluorescein diacetate hydrolase under the pesticide parathion stress

Kelin Tao, Haixia Tian, Jing Fan, Dongxiao Li, Chaoyang Liu, Mallavarapu Megharaj, Huayong Li, Min Hu, Hanzhong Jia, Wenxiang HePMID: 33548707 DOI: 10.1016/j.scitotenv.2020.144835

Abstract

Fluorescein diacetate hydrolase (FDA-H) is an accurate biochemical method measuring the total microbial activity in soil, which indicates soil quality under ambient environmental changes such as pesticide parathion (PTH). However, the influence of PTH on the kinetics of FDA-H is still unknown. In this study, fifteen farmland soils were exposed to acute PTH pollution to investigate how the kinetic characteristics of FDA-H change with PTH concentration. Results showed that PTH strongly inhibited the FDA-H activities. The values of maximum reaction velocity (V) ranged from 0.29 to 2.18 × 10

mM g

soil h

and declined by 42.30%-71.01% under PTH stress. The Michaelis constant (K

) values ranged between 2.90 and 14.17 × 10

mM and exhibited three forms including unchanged, increased (38.16-242.65%) and decreased (13.41-39.23%) when exposed to PTH. Based on the changes in two kinetic parameters, the inhibition of PTH on FDA-H was classified as three types, i.e., noncompetitive, linear mixed and uncompetitive inhibition. The competitive inhibition constant (K

) and noncompetitive constant (K

) ranged from 0.064 to 0.447 mM and 0.209 to 0.723 mM, respectively, which were larger than the K

in values. The catalytic efficiency (V

/K

) of FDA-H is a sensitive integrated parameter to evaluate the PTH toxicity due to the higher inhibition ratio than the V

. The PTH toxicity to FDA-H decreased with increase of soil organic matter and total nitrogen contents. This implied that the PTH toxicity could be alleviated by an increasing content of soil organic matter due to its buffering capacity to PTH. Besides, soils with a higher content of total nitrogen could provide stable environment for FDA-H to maintain its functionality under PTH pollution. Thus, the results of this study have great implications to the risk assessment of parathion in soils.

Carvacrol loaded beta cyclodextrin-alginate-chitosan based nanoflowers attenuates renal toxicity induced by malathion and parathion: A comparative toxicity

Ali Salari, Kambiz Roshanaei, Bahram Rasoulian, Javad Khalili FardPMID: 33518056 DOI: 10.1016/j.pestbp.2020.104747

Abstract

Most of approximately 1.8 billion people involved in agriculture protect their food products using pesticides especially insecticides which may remain in foods as pesticide residues. Among insecticides organophosphates such as malathion have been widely used around the world and others such as parathion has been restricted because of their toxicity. Carvacrol (CAR) is the main component of Satureja khuzestanica. Since chemical composition of foods can alter toxicity of pesticides, in this work, the effect of coadministration of CAR and organophosphates on renal function has been studied and compared with the effect of coadministration of carvacrol loaded beta cyclodextrin-alginate-chitosan (BAC) based nanoflowers. Serum levels of urea and creatinine and histological examination were analyzed after 10 days of administration of chemicals. Malathion and parathion significantly increased urea and creatinine and induced renal inflammation. However, coadministration of CAR or BAC-CAR modified urea and creatinine and improved renal inflammation. BAC-CAR modified serum levels of urea more efficient than CAR (P < 0.05). It is concluded that BAC could be considered as a carrier for drugs used to treat renal disorders. Carvacrol can be used in the formulation of organophosphate pesticides, which may control pests more efficiently than conventional organophosphate pesticides.A sensitive bio-barcode immunoassay based on bimetallic Au@Pt nanozyme for detection of organophosphate pesticides in various agro-products

Ge Chen, Guangyang Liu, Huiyan Jia, Xueyan Cui, Yuanshang Wang, Dongyang Li, Weijia Zheng, Yongxin She, Donghui Xu, Xiaodong Huang, A M Abd El-Aty, Jianchun Sun, Haijin Liu, Yuting Zou, Jing Wang, Maojun Jin, Bruce D HammockPMID: 34082296 DOI: 10.1016/j.foodchem.2021.130118

Abstract

Organophosphate pesticides (OPs) are often used as insecticides and acaricides in agriculture, thus improving yields. OP residues may pose a serious threat, duetoinhibitionof the enzymeacetylcholinesterase(AChE). Therefore, a competitive bio-barcode immunoassay was designed for simultaneous quantification of organophosphate pesticide residues using AuNP signal amplification technology and Au@Pt catalysis. The AuNP probes were labelled with antibodies and corresponding bio-barcodes (ssDNAs), MNP probes coated with ovalbumin pesticide haptens and Au@Pt probes functionalized with the complementary ssDNAs were then prepared. Subsequently, pesticides competed with MNP probes to bind the AuNP probes. The recoveries of the developed assay were ranged from 71.26 to 117.47% with RSDs from 2.52 to 14.52%. The LODs were 9.88, 3.91, and 1.47 ng·kg, for parathion, triazophos, and chlorpyrifos, respectively. The assay was closely correlated with the data obtained from LC-MS/MS. Therefore, the developed method has the potential to be used as an alternative approach for detection of multiple pesticides.

Fluorescence immunoassay for multiplex detection of organophosphate pesticides in agro-products based on signal amplification of gold nanoparticles and oligonucleotides

Chan Zhang, Zejun Jiang, Maojun Jin, Pengfei Du, Ge Chen, Xueyan Cui, Yudan Zhang, Guoxin Qin, Feiyan Yan, A M Abd El-Aty, Ahmet Hacimüftüoğlu, Jing WangPMID: 32438234 DOI: 10.1016/j.foodchem.2020.126813

Abstract

Herein, we developed a multi-analyte fluorescence immunoassay for detection of three organophosphate pesticides (triazophos, parathion, and chlorpyrifos) in various agro-products (rice, wheat, cucumber, cabbage, and apple) using fluorescently labeled oligonucleotide and gold nanoparticle (AuNP) signal amplification technology. The AuNP probes for the three analytes were constructed by simultaneously modifying the corresponding antibodies and fluorescently labeled oligonucleotides on the probe surface. Three fluorophores (6-FAM, Cy3, and Texas red) with high fluorescence intensity and little overlap of excitation/emission wavelengths were selected. The method showed satisfactory linearity for triazophos, parathion, and chlorpyrifos in the ranges of 0.01-20, 0.05-50, and 0.5-1000 μg/L, respectively. For the 3 analytes, the limits of detection (LODs) were 0.007, 0.009, and 0.087 μg/L, respectively. The average recoveries were 77.7-113.6%, with relative standard deviations (RSDs) of 7.1-17.1% in various food matrices. The proposed method offers great potential in food safety surveillance, and could be used as well as a reference for multi-residue analysis of other small-molecule contaminants.Activation of persulfate and removal of ethyl-parathion from soil: Effect of microwave irradiation

Duo Miao, Song Zhao, Kecheng Zhu, Peng Zhang, Tiecheng Wang, Hanzhong Jia, Hongwen SunPMID: 32283425 DOI: 10.1016/j.chemosphere.2020.126679

Abstract

Advanced persulfate oxidation technology is widely used in organic pollution control of super fund sites. In recent years, microwave radiation has been proven a promising method for persulfate activation. However, most of the prior works were focused on the treatment of polluted water, but there are few reports aiming at contaminated sites, especially the knowledge of using microwave activated persulfate technology to repair pesticide-contaminated sites. In this study, an effective activation/oxidation method for the remediation of pesticide-contaminated soil, i.e., microwave/persulfate, was developed to treat soil containing ethyl-parathion. The concentration of persulfate, reaction temperature, and time were optimised. The results showed that up to 77.32% of ethyl-parathion was removed with the addition of 0.1 mmol·persulfate·gsoil under the microwave temperature of 60 °C. In comparison, 19.43% of ethyl-parathion was removed at the same reaction temperature under the condition of water bath activated persulfate. Electron paramagnetic resonance (EPR) spectroscopy combined with spin-trapping technology was used to detect reactive oxidation species, and OH and SO

were observed in the microwave/persulfate system. Quenching experiments suggested that ethyl-parathion was degraded by the generated OH and SO

. Paraoxon, phenylphosphoric acid, 4-nitrophenol, dimethyl ester phosphate, and some alkanes were the dominant oxidative products identified by gas chromatography-mass spectrometry (GC-MS) analysis. A possible pathway for ethyl-parathion degradation was proposed in this study. The results obtained serve as the guidance to the development of remediation technologies involving persulfate and microwave for soil contaminated by organic contaminants such as pesticides.

Sensing platform for pico-molar level detection of ethyl parathion using Au-Ag nanoclusters based enzymatic strategy

Deepika Sharma, Nishima Wangoo, Rohit K SharmaPMID: 33076046 DOI: 10.1016/j.talanta.2020.121267

Abstract

This work demonstrates a simple, cost effective and ultrasensitive detection of ethyl parathion, an organophosphorus (OPs) pesticide, using enzyme based fluorometric sensing strategy by employing bimetallic BSA@AuAg nanoclusters (NC). The sensing assay is based on the "quenched off" state of bimetallic NC with the addition of Cuions that can be "switched on" due to generation of thiocholine (TCh), a catalytic product of enzymatic reaction of acetylthiocholine (ATCh) using acetylcholinesterase (AChE) enzyme. The generated TCh preferably seize Cu

ions from BSA@AuAg NC-Cu

ensemble and recovered the fluorescence of BSA@AuAg NC. The presence of ethyl parathion can be monitored optically due to its inhibitory action towards AChE enzyme leading to suppression of thiocholine (TCh) formation and subsequently decreases TCh-Cu

interaction that ultimately retrieved quenched off state of bimetallic NC. The synthesized biosensor is appropriate for the ultrasensitive sensing of ethyl parathion in pM range, exhibiting 2.40 pM as lowest limit of detection (LOD) which is the least known so far. Further, the real sample analysis adds on for the appropriateness of the synthesized nanoprobe by depicting excellent reproducibility and robustness. The designed assay proved its specificity towards pesticides in general and ethyl parathion in particular when employed with other commonly used non-OPs pesticides.

In vivo efficacy of the Reactive Skin Decontamination Lotion (RSDL®) kit against organophosphate and carbamate pesticides

Messele Fentabil, Mulu Gebremedhin, John Barry, John Mikler, Laura CochranePMID: 32044340 DOI: 10.1016/j.cbi.2020.108980

Abstract

In this study, we assessed the efficacy of the Reactive Skin Decontamination Lotion (RSDL®) Kit against parathion and aldicarb pesticide dermal exposure in a guinea pig model. The pesticides inhibit acetylcholinesterase (AChE) leading to signs and symptoms of hyperactivity of organs due to accumulation of acetylcholine. The RSDL Kit has been shown to physically remove and chemically degrade chemical warfare agents. Degradation occurs from a nucleophilic substitution reaction between an active ingredient in the RSDL lotion, potassium 2,3-butanedione monoximate (KBDO), with susceptible sites in these compounds. In the present study, guinea pigs dermally exposed to parathion and aldicarb were decontaminated with RSDL to mitigate the toxic effects of the pesticides. It is observed that animals exposed to 749 mg/kg of parathion (n = 3) died within 24 h without RSDL decontamination; however, RSDL-treated animals (n = 3) showed only mild signs of neurotoxicity. The RSDL-treated animals had an AChE inhibition of 0-58% while the untreated animals had up to 86% inhibition. Similarly, RSDL has been demostrated to prevent aldicarb neurotoxicity effects. The percent inhibition of AChE activity during the 24 h post challenge of 9 mg aldicarb/kg of animal weight ranged from 25% to 61% with severe signs of intoxication while only up to 5% with mild or no signs of intoxication in the case of RSDL-decontaminated animals. Generally, it has been shown that the toxic effects of the organophosphate and carbamate pesticides can be prevented via decontamination using the RSDL Kit.Competitive Bio-Barcode Immunoassay for Highly Sensitive Detection of Parathion Based on Bimetallic Nanozyme Catalysis

Ge Chen, Maojun Jin, Jun Ma, Mengmeng Yan, Xueyan Cui, Yuanshang Wang, Xiuyuan Zhang, Hui Li, Weijia Zheng, Yudan Zhang, A M Abd El-Aty, Ahmet Hacımüftüoğlu, Jing WangPMID: 31804828 DOI: 10.1021/acs.jafc.9b06125

Abstract

A competitive sensitive bio-barcode immunoassay based on bimetallic nanozyme (Au@Pt: gold@platinum) catalysis has been designed for the detection of the pesticide parathion. Gold nanoparticles (AuNPs) were modified with single-stranded thiol oligonucleotides (ssDNAs) and monoclonal antibodies (mAbs) to form AuNP probes; magnetic nanoparticles (MNPs) were coated with ovalbumin (OVA)-parathion haptens as MNP probes, and bimetallic nanozyme (Au@Pt) nanoparticles functionalized with the complementary thiolated ssDNA were used as Au@Pt probes. The Au@Pt probes reacted with the AuNP probes through complementary base pairing. Further, parathion competed with MNP probes to bind the mAbs on the AuNP probes. Finally, the complex system was separated by a magnetic field. The released Au@Pt probes catalyzed a chromogenic system consisting of teramethylbenzidine (TMB). The bimetallic nanozyme-based bio-barcode immunoassay was performed on rice, pear, apple, and cabbage samples to verify the feasibility of the method. The immunoassay exhibited a linear response from 0.01 to 40 μg·kg, and the limit of detection (LOD) was 2.13 × 10

μg·kg

. The recoveries and relative standard deviations (RSDs) ranged from 73.12 to 116.29% and 5.59 to 10.87%, respectively. The method was found to correlate well with data obtained by liquid chromatography-tandem mass spectrometry (LC-MS/MS). In conclusion, this method exhibits potential as a sensitive alternative method for the detection of a variety of pesticides, ensuring the safety of fruits and vegetables in agriculture.

Sono-coprecipitation synthesis of ZnO/CuO nanophotocatalyst for removal of parathion from wastewater

Mohammad Aghaei, Sharareh Sajjadi, Amir Homayoun KeihanPMID: 31965505 DOI: 10.1007/s11356-020-07680-0

Abstract

Semiconductor photocatalysis is an effective method used to degrade organophosphorus compounds. Here, the potential of a commonly mixed oxide semiconductor, ZnO/CuO, has been examined to degrade methyl parathion. Sono-coprecipitation method was used to provide ZnO/CuO nanocomposites, and it was applied to photocatalytic and sono-photocatalytic degradation of methyl parathion under solar light irradiation. Powder x-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), the Brunauer-Emmett-Teller (BET) surface area, field emission scanning electron microscopy (FE-SEM), and transmission electron microscopy (TEM) were used to characterize the synthesized samples. The optimal experimental conditions such as ZnO/CuO photocatalyst 90:10 M ratios, the initial concentration of 20 mg/L parathion, 1 g/L photocatalyst loading, no compressed air sparging, pH of 8, and ultrasonic power (60 W and 80 kHz) were used to degrade the parathion effectively. The parathion was fully (100% removal) degraded after 60 min sono-photoirradiation in the optimal experimental conditions. A real water sample was used to examine the ability of the ZnO/CuO photocatalyst 90:10 to remove the parathion in the water-soluble ions. Graphical abstract.Impact of Pesticide Type and Emulsion Fat Content on the Bioaccessibility of Pesticides in Natural Products

Ruojie Zhang, Zipei Zhang, Ruyi Li, Yunbing Tan, Shanshan Lv, David Julian McClementsPMID: 32213953 DOI: 10.3390/molecules25061466